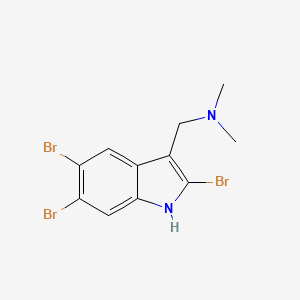

2,5,6-Tribromogramine

Description

Structure

3D Structure

Properties

CAS No. |

150462-38-7 |

|---|---|

Molecular Formula |

C11H11Br3N2 |

Molecular Weight |

410.93 g/mol |

IUPAC Name |

N,N-dimethyl-1-(2,5,6-tribromo-1H-indol-3-yl)methanamine |

InChI |

InChI=1S/C11H11Br3N2/c1-16(2)5-7-6-3-8(12)9(13)4-10(6)15-11(7)14/h3-4,15H,5H2,1-2H3 |

InChI Key |

CWEKFTKXPSRWJZ-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=C(NC2=CC(=C(C=C21)Br)Br)Br |

Canonical SMILES |

CN(C)CC1=C(NC2=CC(=C(C=C21)Br)Br)Br |

Other CAS No. |

150462-38-7 |

Synonyms |

2,5,6-tribromogramine |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2,5,6 Tribromogramine

Reactivity Profile of Bromine Substituents in Organic Transformations

The reactivity of the bromine substituents on the 2,5,6-tribromogramine molecule is influenced by their position on the indole (B1671886) ring and the electronic effects of the other substituents. Brominated indoles are valuable intermediates in organic synthesis, often participating in cross-coupling reactions to form more complex molecules. fiveable.me

The bromine atom at the C-2 position of an indole ring is known to be susceptible to various transformations. For instance, 2-bromoindoles can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. The reactivity at this position is also influenced by the nature of the substituent on the indole nitrogen.

The bromine atoms at the C-5 and C-6 positions on the benzene (B151609) portion of the indole ring exhibit reactivity typical of aryl halides. These positions are amenable to functionalization through transition metal-catalyzed reactions. For example, the bromine at C-6 can be displaced or used in coupling reactions, as has been demonstrated in the synthesis of various 6-substituted indole derivatives. rsc.org The presence of multiple bromine atoms can lead to selective or sequential reactions, depending on the reaction conditions and the catalysts employed.

The gramine (B1672134) side chain at C-3, a dimethylaminomethyl group, is a well-known feature in indole chemistry. This group can act as a directing group for lithiation at the C-4 position, enabling further functionalization of the indole ring. rsc.org Moreover, the gramine moiety is an excellent leaving group, especially after quaternization of the amine, facilitating nucleophilic substitution at the C-3 position. bhu.ac.in This reactivity allows for the introduction of a wide range of substituents at this site. The high reactivity of the gramine side chain is attributed to the electron-donating nature of the indole nitrogen, which can stabilize the intermediate formed upon departure of the dimethylamino group. bhu.ac.in

Table 1: General Reactivity of Functional Groups in Brominated Indoles and Gramine Derivatives

| Functional Group | Position | Common Transformations | Influencing Factors |

| Bromine | C-2 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille), Nucleophilic aromatic substitution | N-substituent, steric hindrance |

| Bromine | C-5 | Palladium-catalyzed cross-coupling, Nucleophilic aromatic substitution | Electronic effects of other substituents |

| Bromine | C-6 | Palladium-catalyzed cross-coupling, Nucleophilic aromatic substitution | Electronic effects of other substituents |

| Dimethylaminomethyl (Gramine) | C-3 | Nucleophilic substitution (as a leaving group), Directing group for C-4 lithiation | Quaternization of the amine, nature of the nucleophile |

Stability Characteristics and Elucidation of Degradation Pathways

The stability of this compound is a critical aspect, particularly concerning its potential applications and environmental fate. While specific degradation studies on this compound are not extensively documented, its stability can be inferred from the behavior of related brominated compounds and indole alkaloids under various stress conditions. ekb.egnih.govnih.gov

Acidic and Basic Hydrolysis: Under acidic conditions, the gramine side chain is susceptible to degradation. The protonation of the dimethylamino group can facilitate its cleavage from the indole ring. In strongly acidic environments, degradation of the indole ring itself may occur. researchgate.net Basic conditions are also expected to affect the stability of the molecule. While the indole ring is generally more stable under basic conditions, strong bases could potentially lead to dehydrohalogenation or other reactions involving the bromine substituents. Studies on other pharmaceuticals have shown that degradation rates under basic conditions can be significant. ekb.egmdpi.com

Oxidative Degradation: The indole nucleus is susceptible to oxidation. nih.gov Oxidizing agents can lead to the formation of various products, including oxindoles. The presence of bromine atoms, being electron-withdrawing, might slightly decrease the susceptibility of the indole ring to oxidation compared to unsubstituted indole. However, strong oxidants are still likely to cause degradation. Fenton-like reagents, for example, are known to degrade organic molecules through the generation of highly reactive hydroxyl radicals. nih.gov

Thermal and Photochemical Degradation: Many organic molecules undergo degradation upon exposure to heat or light. nih.govplos.org The stability of this compound to thermal stress would depend on the bond dissociation energies of its various bonds. The C-Br bonds, particularly, might be susceptible to cleavage at elevated temperatures. Photochemical degradation is also a possibility, as indole derivatives can absorb UV light and undergo various photochemical reactions. plos.org The presence of bromine atoms can sometimes enhance photostability, but can also lead to specific photochemical reactions such as dehalogenation.

Potential Degradation Products: Based on the known reactivity of indoles and halogenated aromatic compounds, several degradation pathways can be postulated. Cleavage of the gramine side chain would likely be a primary degradation route under both acidic and hydrolytic conditions. Oxidation would likely target the indole ring, potentially leading to the formation of brominated oxindoles. Dehalogenation, either reductively or photochemically, could also occur, leading to less brominated gramine derivatives.

Table 2: Potential Degradation Pathways and Products of this compound

| Degradation Condition | Potential Pathway | Possible Degradation Products |

| Acidic Hydrolysis | Cleavage of the gramine side chain | 2,5,6-Tribromo-3-hydroxymethylindole, 2,5,6-Tribromoindole |

| Basic Hydrolysis | Dehydrohalogenation, cleavage of gramine side chain | Debrominated gramine derivatives, 2,5,6-Tribromo-3-hydroxymethylindole |

| Oxidation | Oxidation of the indole ring | Brominated oxindole (B195798) derivatives |

| Thermal Degradation | Cleavage of C-Br and C-N bonds | Debrominated and/or deaminated products |

| Photochemical Degradation | Dehalogenation, ring cleavage | Less brominated gramine derivatives, various photoproducts |

Mechanistic Investigations of Biological Activities of 2,5,6 Tribromogramine

Modulation of Intracellular Signaling Pathways

2,5,6-Tribromogramine has been shown to interact with and modulate key components of intracellular signaling cascades, particularly those involving Protein Kinase C and G-protein coupled pathways.

Activation of Protein Kinase C (PKC), with Specific Reference to the Epsilon Isoform (PKCε)

A primary mechanism of action for this compound is the activation of Protein Kinase C (PKC), with a notable specificity for the epsilon isoform (PKCε). nih.gov Research has demonstrated that this compound induces the translocation of PKCε from the cytosol to the membrane fraction in cells, a key step in its activation. nih.gov This selective activation is significant as PKCε is involved in a variety of cellular processes. nih.gov In contrast, the compound does not appear to cause the translocation of other PKC isoforms such as PKC-alpha or PKC-zeta. nih.gov The activation of PKC by this compound is further supported by the observation that its effects can be reversed by specific PKC inhibitors like bisindolylmaleimide I (GF109203X). nih.gov

Table 1: Effect of this compound on PKC Isoform Translocation

| PKC Isoform | Effect of this compound | Reference |

|---|---|---|

| PKCε | Translocation to membrane (Activation) | nih.gov |

| PKCα | No translocation | nih.gov |

| PKCζ | No translocation | nih.gov |

Inhibition of Carbachol-Induced Phosphoinositide Hydrolysis

This compound has been observed to inhibit carbachol-induced phosphoinositide hydrolysis. nih.gov This effect is similar to that of phorbol (B1677699) 12,13-myristate acetate, a known activator of PKC. nih.gov Phosphoinositide hydrolysis is a crucial step in the signaling cascade that leads to the generation of second messengers like inositol (B14025) trisphosphate and diacylglycerol. core.ac.uk The inhibition of this pathway by this compound suggests a modulatory role in cellular signaling. nih.gov Importantly, this inhibition was reversed by the specific PKC inhibitor GF109203X, indicating that the effect is dependent on PKC activation. nih.gov

Interplay with Related Signal Transduction Cascades (e.g., G-protein coupled pathways)

The inhibition of carbachol-induced phosphoinositide hydrolysis by this compound points to an interplay with G-protein coupled receptor (GPCR) pathways. nih.govwikipedia.org Carbachol is an agonist for muscarinic acetylcholine (B1216132) receptors, which are a type of GPCR. weizmann.ac.ilpsu.edu The activation of these receptors typically leads to the activation of phospholipase C and subsequent phosphoinositide hydrolysis. libretexts.org The inhibitory action of this compound on this process, mediated by PKCε, highlights a complex regulatory interaction between these signaling pathways. nih.gov

Neurotrophic Factor Production and Neural Cell Differentiation

A significant biological activity of this compound is its ability to induce the production of neurotrophic factors, which are critical for neuronal survival and differentiation. nih.gov

Induction of Nerve Growth Factor (NGF) Protein Synthesis and Secretion

Studies have shown that this compound increases the synthesis and secretion of Nerve Growth Factor (NGF) protein. nih.gov This induction occurs through the upregulation of NGF mRNA expression. nih.gov The secreted neurotrophic factors, including NGF, have been shown to promote the differentiation of rat pheochromocytoma (PC-12) cells into neuron-like cells with neurites. nih.gov This effect underscores the potential of this compound to influence neuronal cell fate.

Effects on Human Astrocytoma Cells (e.g., 1321N1 cells)

The induction of neurotrophic factors by this compound has been specifically demonstrated in human astrocytoma cells, such as the 1321N1 cell line. nih.gov When these cells are treated with this compound, they release factors into the medium that can induce neuronal differentiation in other cell types. nih.gov This finding is significant because astrocytes are known to secrete various neurotrophic factors that support neuron survival. nih.gov The ability of a small molecule like this compound to stimulate this process in astrocytoma cells suggests a potential avenue for modulating neuronal health. nih.gov The mechanism for this effect is linked to the activation of PKCε, as the neurotrophic effects were diminished by the PKC inhibitor GF109203X. nih.gov

Table 2: Summary of this compound's Effects on 1321N1 Astrocytoma Cells

| Biological Effect | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| NGF Production | Increased synthesis and secretion | Upregulation of NGF mRNA | nih.gov |

| Neurotrophic Factor Release | Release of factors that induce neuronal differentiation | Activation of PKCε | nih.gov |

Promotion of Neuronal-like Differentiation in Cell Models (e.g., PC-12 cells)

The compound this compound has been identified as a substance that can induce neuronal-like differentiation in specific cell models. Research has shown that when rat pheochromocytoma (PC-12) cells are cultured in a medium conditioned by human astrocytoma cells (1321N1) that have been treated with this compound, they undergo a transformation. nih.gov This change is characterized by the development of neurites, which are projections from the cell body, giving them the appearance of neurons. nih.gov This observation suggests that this compound does not act on the PC-12 cells directly, but rather stimulates the astrocytoma cells to release neurotrophic factors into the medium, which in turn induce the differentiation of the PC-12 cells. nih.gov

The PC-12 cell line is a well-established model for studying neuronal differentiation. mdpi.complos.orgmdpi.comnih.gov These cells, derived from a tumor of the adrenal medulla, respond to certain stimuli, most notably nerve growth factor (NGF), by ceasing proliferation and extending neurites, thereby acquiring a phenotype similar to sympathetic neurons. plos.orgmdpi.com This characteristic makes them a valuable tool for screening compounds that may have neurotrophic or neuroprotective properties. The differentiation process in PC-12 cells is a complex cascade involving various intracellular signaling pathways. plos.orgmdpi.com

Elucidation of Underlying Molecular Mechanisms in Neurotrophic Action

The neurotrophic effect of this compound is attributed to its ability to stimulate the synthesis and secretion of neurotrophic factors, such as nerve growth factor (NGF), from other cell types like astrocytes. nih.gov The underlying molecular mechanism of this action involves the activation of a specific signaling molecule, the epsilon isoform of protein kinase C (PKC-ε). nih.gov

Here's a breakdown of the proposed mechanism:

Activation of PKC-ε: this compound has been shown to cause the translocation of PKC-ε from the cytosol to the cell membrane in human astrocytoma cells. nih.gov This movement is a key step in the activation of this enzyme. The activation of PKC was further supported by the finding that this compound inhibited carbachol-induced phosphoinositide hydrolysis, an effect that could be reversed by a specific PKC inhibitor. nih.gov

Increased NGF Expression: The activation of PKC-ε subsequently leads to an increase in the expression of the messenger RNA (mRNA) for NGF. nih.gov This indicates that the compound influences the transcription of the NGF gene.

Enhanced NGF Secretion: Following the increased synthesis, there is an enhanced secretion of the NGF protein from the astrocytoma cells. nih.gov

Induction of Neuronal Differentiation: The secreted NGF then acts on target cells, such as PC-12 cells, to promote their differentiation into a neuronal-like phenotype. nih.gov This entire process can be blocked by a general PKC inhibitor, confirming the central role of PKC activation in the observed neurotrophic action of this compound. nih.gov

The signaling pathways involving neurotrophins like NGF are crucial for the development, survival, and function of neurons. dovepress.comnih.govcreative-diagnostics.commdpi.com NGF typically binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), initiating a cascade of intracellular events that can include the activation of pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are known to be involved in neuronal differentiation and survival. plos.orgmdpi.comnih.gov

Anti-biofouling Mechanisms

Biofouling, the undesirable accumulation of microorganisms, plants, algae, and animals on submerged structures, is a significant issue in marine environments. vliz.beindiaenvironmentportal.org.inresearchgate.net this compound has demonstrated potential as an anti-biofouling agent, primarily through its ability to deter the settlement of marine invertebrate larvae.

Efficacy in Inhibiting Larval Settlement (e.g., Barnacle Larvae)

A key aspect of the anti-biofouling properties of this compound is its effectiveness in preventing the settlement of the larval stages of fouling organisms, such as barnacles. up.pt The larval stage, particularly the cyprid larva of barnacles, is a critical phase where the organism actively seeks a suitable surface to attach and metamorphose into its sessile adult form. researchgate.netfrontiersin.orgnih.govresearchgate.netport.ac.uk

Research has shown that 2,5,6-tribromo-1-methylgramine, a derivative of this compound, can inhibit the settlement of barnacle larvae without necessarily killing them. up.pt This is a desirable characteristic for an environmentally friendly anti-fouling agent, as it suggests a non-toxic mode of action. indiaenvironmentportal.org.in The goal of many modern anti-fouling strategies is to deter settlement rather than to release biocides that can harm the wider marine ecosystem. indiaenvironmentportal.org.inmdpi.com

Identification of Putative Molecular Targets in Marine Organisms

The precise molecular targets of this compound in marine organisms are still under investigation, but research into similar compounds and the general mechanisms of anti-fouling agents provides some insights. The inhibition of larval settlement can occur through various mechanisms, including interference with the chemical cues that larvae use to identify suitable settlement sites, disruption of the adhesion process, or modulation of signaling pathways that control metamorphosis. frontiersin.orgnih.gov

For many marine invertebrates, the settlement process is mediated by specific protein receptors that recognize chemical cues from the environment, including those from biofilms and adult conspecifics. frontiersin.orgnih.gov It is plausible that this compound or its derivatives could act as antagonists to these receptors, thereby blocking the settlement signal.

Furthermore, some anti-fouling compounds have been found to interfere with key enzymatic processes in larvae. For example, some studies on other compounds have looked at the inhibition of acetylcholinesterase or the alteration of proteins involved in the formation of adhesive structures. nih.gov While specific targets for this compound have not been definitively identified in the provided context, the general approach involves bioassay-guided fractionation to isolate active compounds and subsequent proteomic or genomic studies to identify their molecular binding partners or the pathways they affect. indiaenvironmentportal.org.innih.gov

Structure Activity Relationship Sar Studies of Brominated Gramine Derivatives

Influence of Bromination Pattern on Chemical Reactivity and Biological Profile

The position and number of bromine substituents on the indole (B1671886) ring of gramine (B1672134) derivatives have a marked effect on their biological activity. Research has shown that specific bromination patterns can enhance the potency of these compounds.

For instance, studies on the effect of gramine derivatives on Ca2+ release from the sarcoplasmic reticulum revealed that 5,6-dibromination is a key factor for activity. nih.gov The compound 5,6-dibromo-1,2-dimethylgramine (B1247067) was found to be significantly more potent than caffeine (B1668208) in inducing Ca2+ release. nih.gov This suggests that the presence of bromine at both the C-5 and C-6 positions is crucial for this particular biological effect.

Furthermore, the synergistic effect of bromination at specific positions in conjunction with other substitutions has been noted. For example, the simultaneous bromination at the C-6 position and methylation at the N-1 position of a gramine derivative resulted in a synergistic enhancement of its anti-Tobacco Mosaic Virus (TMV) activity. mdpi.com

The following table summarizes the influence of bromination patterns on the biological activity of selected gramine derivatives.

| Compound | Bromination Pattern | Other Substituents | Biological Activity | Reference |

| 5,6-dibromo-1,2-dimethylgramine | 5,6-dibromo | 1-methyl, 2-methyl | Potent inducer of Ca2+ release | nih.gov |

| 6-bromo-1-methylgramine derivative | 6-bromo | 1-methyl | Synergistic anti-TMV activity | mdpi.com |

This table is generated based on available research data and is for illustrative purposes.

Role of the N,N-dimethylaminomethyl Group in Modulating Activity

The N,N-dimethylaminomethyl group at the C-3 position of the indole ring is a defining feature of gramine. This group can serve as a removable directing group in chemical syntheses, allowing for modifications at other positions of the indole ring. rsc.org For instance, it can direct the lithiation of the C-4 position, enabling the introduction of various substituents. rsc.org

From a biological activity perspective, the N,N-dimethylaminomethyl moiety is crucial for the interaction of gramine derivatives with their biological targets. In the context of SARS-CoV-2 N-NTD, the dimethylaminomethyl group of a gramine-like inhibitor was observed to be stabilized by interactions with specific amino acid residues, highlighting its importance in binding. nih.gov Modifications to this group can therefore significantly alter the biological profile of the compound.

Impact of Substitutions on the Indole Nitrogen (N-1 Position)

Substitution at the indole nitrogen (N-1 position) is another critical determinant of the biological activity of brominated gramine derivatives. As mentioned earlier, N-1 methylation, in combination with C-6 bromination, leads to a synergistic increase in anti-TMV activity. mdpi.com Studies on Ca2+ release also indicate that 1-methylation is an important factor for the activity of 5,6-dibrominated gramine derivatives. nih.gov

Conversely, the introduction of certain substituents at the N-1 position can be detrimental to activity. For example, introducing an acetyl group at the nitrogen atom of the indole ring in some gramine derivatives was found to result in less active compounds compared to the parent gramine. nih.gov

The table below illustrates the impact of N-1 substitutions on the activity of gramine derivatives.

| Compound | N-1 Substituent | Other Substituents | Effect on Activity | Reference |

| 6-bromo-1-methylgramine derivative | -CH3 | 6-bromo | Synergistic enhancement | mdpi.com |

| 5,6-dibromo-1,2-dimethylgramine | -CH3 | 5,6-dibromo, 2-methyl | Important for activity | nih.gov |

| N-acetyl gramine derivative | -COCH3 | None specified | Decreased activity | nih.gov |

This table is for illustrative purposes and based on reported findings.

Comparative Analysis of Halogen Substituents (Bromine vs. Chlorine) on Activity

Specifically, new bromo- and iodo-substituted compounds showed strong activity against Leishmania major promastigotes. nih.gov This suggests that the nature of the halogen atom can significantly influence the biological potency, with heavier halogens potentially leading to enhanced activity in some cases. The differences in electronegativity, size, and lipophilicity between bromine and chlorine atoms can affect how the molecule interacts with its biological target, leading to variations in activity.

Theoretical and Computational Chemistry Studies Pertaining to 2,5,6 Tribromogramine and Analogues

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcr.info This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand (like 2,5,6-tribromogramine) with the active site of a target protein. nih.gov For gramine (B1672134) analogues, in silico molecular docking studies have been employed to screen for potential as anticancer, anti-diabetic, and antimicrobial agents. researchgate.netbenthamdirect.comnih.gov

In a typical molecular docking study for this compound, the three-dimensional structure of the compound would be docked against the crystal structures of various protein targets known to be modulated by other indole (B1671886) alkaloids. The selection of protein targets is guided by the known biological activities of similar compounds. For instance, based on the activities of other gramine derivatives, potential targets could include enzymes like human lanosterol (B1674476) 14α-demethylase (an antifungal target) or protein kinases involved in cancer signaling pathways. nih.gov

The docking process generates a series of possible binding poses for the ligand within the protein's active site, each associated with a calculated binding energy. Lower binding energies typically indicate a more stable ligand-protein complex and a higher predicted affinity. mdpi.com The analysis of these poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for binding.

Table 1: Illustrative Molecular Docking Results for this compound and Analogues against a Hypothetical Protein Kinase Target

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| Gramine | -6.8 | 15.2 | MET120, LEU170 |

| This compound | -9.2 | 0.58 | PHE185 (π-π), LYS75 (H-bond), VAL65 |

| 5-Bromogramine | -7.9 | 3.1 | PHE185 (π-π), VAL65 |

| 6-Bromogramine | -7.5 | 5.4 | PHE185 (π-π), LEU170 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical results from molecular docking studies of similar compounds.

The results from such a study could suggest that the tribromo-substitution on the indole ring of this compound significantly enhances its binding affinity compared to the parent gramine molecule. The bromine atoms may participate in halogen bonding or increase the hydrophobicity of the molecule, leading to more favorable interactions within the binding pocket.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. epstem.net These calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties. For a compound like this compound, DFT calculations can determine key parameters that influence its biological activity.

Important calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. Other calculated properties, such as the molecular electrostatic potential (MEP) map, visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of Gramine Derivatives from Quantum Chemical Calculations (DFT/B3LYP)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Gramine | -5.89 | -0.21 | 5.68 | 1.85 |

| This compound | -6.45 | -1.15 | 5.30 | 2.50 |

| 5-Bromogramine | -6.12 | -0.65 | 5.47 | 2.10 |

| 6-Bromogramine | -6.05 | -0.58 | 5.47 | 2.02 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed in quantum chemical calculations of halogenated aromatic compounds.

The data from these calculations could indicate that the addition of bromine atoms lowers both the HOMO and LUMO energy levels and slightly decreases the energy gap, suggesting that this compound may be more reactive than gramine. The increased dipole moment also suggests greater polarity, which could influence its solubility and ability to cross biological membranes.

In Silico Screening and Rational Design of Novel Gramine Analogues

In silico screening involves the use of computational methods to rapidly assess large libraries of virtual compounds for their potential biological activity against a specific target. mdpi.com This approach saves significant time and resources compared to traditional high-throughput screening. A typical workflow includes filtering compounds based on physicochemical properties (like molecular weight and lipophilicity) and then performing molecular docking to prioritize candidates for synthesis and experimental testing. mdpi.com

The insights gained from molecular docking and quantum chemical studies of this compound can be used to rationally design novel analogues with potentially improved properties. For example, if docking studies reveal that a particular bromine atom is crucial for binding, new analogues could be designed that retain this feature while modifying other parts of the molecule to improve properties like selectivity or metabolic stability.

The process of rational design might involve:

Identifying the Pharmacophore : Determining the essential structural features of this compound responsible for its predicted activity.

Structure-Activity Relationship (SAR) Studies : Using the computational data to understand how changes in the chemical structure affect binding affinity and electronic properties. For instance, replacing a bromine atom with other halogens (chlorine, fluorine) or with different functional groups could be explored virtually.

Virtual Library Design : Creating a virtual library of new gramine analogues based on these insights. These new designs could then be subjected to the same in silico screening and docking protocols to predict their efficacy before any chemical synthesis is undertaken. benthamdirect.com

This iterative cycle of computational prediction, followed by targeted synthesis and experimental validation, is a cornerstone of modern drug discovery and could be effectively applied to explore the therapeutic potential of the this compound scaffold. researchgate.netmdpi.com

Based on the available scientific literature, generating a detailed article on "this compound" that strictly adheres to the requested outline is not possible. The search results indicate a significant lack of specific research published on this particular compound across the outlined future perspectives and research challenges.

The provided search results discuss broader topics such as the environmental impact of various common antifouling agents finsulate.comeuropa.euwa.govservice.gov.uk, general principles of green synthesis chemistryjournals.netmdpi.com, rational drug design for other molecules nih.govnih.gov, and the application of systems biology in different contexts wikipedia.orgresearchgate.netnih.govnih.gov. However, none of these sources mention or provide specific data related to this compound.

Therefore, the following sections cannot be addressed with scientifically accurate and specific information as requested:

Future Perspectives and Research Challenges for 2,5,6 Tribromogramine

Integration with Advanced Systems Biology Approaches in Chemical Biology:There is no literature connecting 2,5,6-Tribromogramine with systems biology approaches.

Without any specific research on this compound, any attempt to create the requested article would result in speculation and would not be based on factual, verifiable scientific data.

Q & A

Q. What experimental models are used to study the neurotrophic effects of 2,5,6-Tribromogramine?

- Methodological Answer : Researchers employ rat pheochromocytoma (PC-12) cells co-cultured with human astrocytoma cells (1321N1) treated with this compound. PC-12 differentiation into neuron-like cells with neurites serves as a phenotypic marker for neurotrophic activity. Secreted nerve growth factor (NGF) is quantified via ELISA or immunoblotting, while PKC-ε activation is confirmed using translocation assays (cytosolic-to-membrane fraction shifts) and inhibition studies with bisindolylmaleimide I (GF109203X) .

Q. What signaling pathways are implicated in this compound-induced neurotrophic factor synthesis?

- Methodological Answer : The compound activates the ε isoform of protein kinase C (PKC-ε), validated via:

- Inhibition assays : Pre-treatment with GF109203X blocks PC-12 differentiation and NGF secretion.

- Subcellular fractionation : Translocation of PKC-ε (but not PKC-α or PKC-ζ) to the membrane fraction is observed.

- Functional assays : Carbachol-induced phosphoinositide hydrolysis is inhibited, mimicking phorbol ester effects. These steps confirm PKC-ε as the primary mediator .

Q. How is this compound’s specificity for PKC isoforms validated?

- Methodological Answer : Isoform specificity is tested using:

- Selective inhibitors : GF109203X for classical PKC isoforms.

- Translocation assays : Western blotting of cytosolic vs. membrane fractions post-treatment.

- Knockdown models : siRNA-mediated silencing of PKC-ε in 1321N1 cells to assess loss of NGF synthesis. These methods exclude off-target effects on other PKC isoforms .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data in structure-activity relationship (SAR) studies of halogenated neurotrophic activators?

- Methodological Answer : Contradictions arise from substituent positioning and steric/electronic effects. Systematic approaches include:

- Combinatorial libraries : Synthesize analogs with varied substituents (e.g., ether/thioether groups) at positions 2, 5, and 5.

- In vitro screening : Test compounds in PC-12/1321N1 co-cultures for neurite outgrowth and NGF secretion.

- Molecular docking : Compare binding affinities to PKC-ε’s regulatory domain. For example, 6-position sulfur atoms (thioethers) may enhance membrane permeability vs. oxygen analogs .

Q. What experimental designs control for off-target effects in PKC activation studies?

- Methodological Answer : To isolate PKC-ε-specific effects:

- Isoform-selective inhibitors : Use GF109203X (broad PKC inhibitor) vs. ε-specific inhibitors (e.g., εV1-2 peptide).

- Knockout/knockdown models : Compare wild-type and PKC-ε-deficient 1321N1 cells.

- Cross-activation assays : Test compound effects on other PKC isoforms (α, ζ) via translocation and kinase activity assays .

Q. How can researchers optimize this compound’s bioavailability for in vivo neuroprotection studies?

- Methodological Answer : Strategies include:

- Prodrug synthesis : Introduce ester or amide groups to improve blood-brain barrier (BBB) penetration, with enzymatic cleavage sites.

- Nanoparticle encapsulation : Use lipid-based carriers to enhance solubility and stability.

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models. Preclinical validation requires PKC-ε activation assays in brain homogenates post-administration .

Q. What statistical rigor is required when reporting this compound’s dose-response effects?

- Methodological Answer : Follow pharmaceutical reporting standards:

- Instrument precision : Report NGF concentrations to ±0.1 ng/mL if using high-sensitivity ELISA.

- Replicates : Use ≥3 biological replicates with technical triplicates.

- Significance thresholds : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons; specify p < 0.05 as significant.

- Error bars : Use standard deviation (SD) for variability, not standard error (SE) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in substituent efficacy between in vitro and in vivo models?

- Methodological Answer : Discrepancies may stem from metabolic instability or BBB penetration. Mitigation steps:

- Metabolic profiling : Incubate compounds with liver microsomes to identify degradation products.

- BBB permeability assays : Use in vitro models (e.g., MDCK-MDR1 cells) to measure apparent permeability (Papp).

- In vivo PK/PD correlation : Compare plasma and brain concentrations with neurotrophic outcomes in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.